molecular formula C23H24ClN2.C2H3O2<br>C25H27ClN2O2 B12782960 (4-((2-Chlorophenyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate CAS No. 39959-37-0

(4-((2-Chlorophenyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate

Cat. No.: B12782960
CAS No.: 39959-37-0
M. Wt: 422.9 g/mol
InChI Key: FNZXZGWPUWZUDT-UHFFFAOYSA-M
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Description

The compound (4-((2-Chlorophenyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate is a complex organic molecule known for its unique structural and chemical properties. This compound is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure features a combination of aromatic rings, a chlorophenyl group, and a dimethylamino group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Chlorophenyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2-chlorobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound through a condensation reaction.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst, such as p-toluenesulfonic acid, to form the cyclohexa-2,5-dien-1-ylidene structure.

    Quaternization: The final step involves the quaternization of the cyclohexa-2,5-dien-1-ylidene intermediate with dimethyl sulfate to form the dimethylammonium acetate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the dimethylamino group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the double bonds within the cyclohexa-2,5-dien-1-ylidene structure. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

    Oxidation: Formation of quinones or nitroso derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of phenol or aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a precursor for more complex molecules, making it valuable in the development of new materials and pharmaceuticals.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and molecular biology studies.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. Its interactions with cellular pathways and molecular targets are of particular interest in the development of new treatments for diseases such as cancer and neurological disorders.

Industry

Industrially, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings.

Mechanism of Action

The mechanism by which (4-((2-Chlorophenyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-((2-Bromophenyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate
  • (4-((2-Methylphenyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate

Uniqueness

Compared to similar compounds, (4-((2-Chlorophenyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate is unique due to the presence of the chlorine atom in the phenyl ring

Properties

CAS No.

39959-37-0

Molecular Formula

C23H24ClN2.C2H3O2
C25H27ClN2O2

Molecular Weight

422.9 g/mol

IUPAC Name

[4-[(2-chlorophenyl)-[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate

InChI

InChI=1S/C23H24ClN2.C2H4O2/c1-25(2)19-13-9-17(10-14-19)23(21-7-5-6-8-22(21)24)18-11-15-20(16-12-18)26(3)4;1-2(3)4/h5-16H,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

FNZXZGWPUWZUDT-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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